Cas no 881676-32-0 (5-Bromo-1H-pyrrole-3-carbaldehyde)

5-Bromo-1H-pyrrole-3-carbaldehyde is a versatile heterocyclic building block used in organic synthesis and pharmaceutical research. Its key advantages include a reactive aldehyde group and a bromo substituent, enabling selective functionalization at multiple positions. The pyrrole core contributes to its utility in constructing complex molecular frameworks, particularly in medicinal chemistry for drug discovery. Its stability under standard conditions facilitates handling and storage, while its well-defined reactivity profile allows for efficient derivatization. This compound is particularly valuable in the synthesis of biologically active compounds, agrochemicals, and functional materials, making it a useful intermediate for researchers in fine chemical and industrial applications.
5-Bromo-1H-pyrrole-3-carbaldehyde structure
881676-32-0 structure
Product name:5-Bromo-1H-pyrrole-3-carbaldehyde
CAS No:881676-32-0
MF:C5H4BrNO
MW:173.995360374451
MDL:MFCD11875943
CID:1065541
PubChem ID:57831983

5-Bromo-1H-pyrrole-3-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 5-bromo-1H-Pyrrole-3-carboxaldehyde
    • 1H-Pyrrole-3-carboxaldehyde, 5-broMo-
    • 5-bromo-1H-pyrrole-3-carbaldehyde
    • 2-bromo-4-formylpyrrole
    • XTLHTMDWLYWDEO-UHFFFAOYSA-N
    • 1H-Pyrrole-3-carbaldehyde,5-bromo-
    • SY225462
    • ST2401906
    • 5-Bromo-1H-pyrrole-3-carboxaldehyde (ACI)
    • 5-Bromopyrrole-3-carboxaldehyde
    • SB62136
    • AS-61224
    • Z1255492158
    • 881676-32-0
    • SCHEMBL1156796
    • MFCD11875943
    • EN300-365262
    • DB-123843
    • F13792
    • AKOS022190024
    • CS-0060104
    • 5-Bromo-1H-pyrrole-3-carbaldehyde
    • MDL: MFCD11875943
    • Inchi: 1S/C5H4BrNO/c6-5-1-4(3-8)2-7-5/h1-3,7H
    • InChI Key: XTLHTMDWLYWDEO-UHFFFAOYSA-N
    • SMILES: O=CC1C=C(Br)NC=1

Computed Properties

  • Exact Mass: 172.94763g/mol
  • Monoisotopic Mass: 172.94763g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 96.4
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 32.9

Experimental Properties

  • Boiling Point: 299.6±20.0℃ at 760 mmHg

5-Bromo-1H-pyrrole-3-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D405727-1g
5-bromo-1H-Pyrrole-3-carboxaldehyde
881676-32-0 97%
1g
$510 2024-07-28
eNovation Chemicals LLC
D297253-1g
1H-Pyrrole-3-carboxaldehyde, 5-broMo-
881676-32-0 95%
1g
$350 2024-05-24
Chemenu
CM197951-5g
5-Bromo-1H-pyrrole-3-carbaldehyde
881676-32-0 95%+
5g
$932 2021-08-05
ChemScence
CS-0060104-1g
5-Bromo-1H-pyrrole-3-carbaldehyde
881676-32-0 99.63%
1g
$217.0 2022-04-26
Chemenu
CM197951-250mg
5-Bromo-1H-pyrrole-3-carbaldehyde
881676-32-0 95%+
250mg
$100 2021-08-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-FI730-50mg
5-Bromo-1H-pyrrole-3-carbaldehyde
881676-32-0 95+%
50mg
186.0CNY 2021-07-14
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY225462-1g
5-Bromo-1H-pyrrole-3-carbaldehyde
881676-32-0 ≥95%
1g
¥381.0 2023-09-15
Chemenu
CM197951-5g
5-Bromo-1H-pyrrole-3-carbaldehyde
881676-32-0 95%+
5g
$*** 2023-05-29
Alichem
A109004175-1g
5-Bromo-1H-pyrrole-3-carbaldehyde
881676-32-0 95%
1g
$475.20 2023-08-31
eNovation Chemicals LLC
Y1044049-1g
5-bromo-1h-pyrrole-3-carbaldehyde
881676-32-0 98%
1g
$100 2024-06-07

5-Bromo-1H-pyrrole-3-carbaldehyde Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Dimethylformamide ,  Dichloromethane ;  0 °C; 30 min, 0 °C
1.2 Solvents: Dichloromethane ;  30 min, 0 °C → reflux
2.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ,  Tetrahydrofuran ;  1 h, -78 °C; 2 h, -78 °C → -10 °C
2.2 Reagents: Water
Reference
A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes
Outlaw, Victor K.; et al, Organic Letters, 2014, 16(24), 6334-6337

Production Method 2

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Ethanol ;  0 °C; 5 min, 0 °C; 60 min, 130 °C
2.1 Reagents: Carbon dioxide ,  Diisobutylaluminum hydride Solvents: Dichloromethane ,  Toluene ,  Ethyl acetate ;  -78 °C; 30 min, -78 °C
2.2 Reagents: Methanol
2.3 Reagents: Monopotassium monosodium tartrate tetrahydrate Solvents: Water ;  5 h, 23 °C
2.4 Reagents: Manganese oxide (MnO2) Solvents: Methanol ;  overnight, rt
3.1 Reagents: Carbon dioxide Solvents: Tetrahydrofuran ,  Ethyl acetate ;  10 min, -78 °C
3.2 Reagents: N-Bromosuccinimide ;  10 h, -50 °C
3.3 Reagents: Sodium hydroxide Solvents: Water
3.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Identification of N-acylhydrazone derivatives as novel lactate dehydrogenase A inhibitors
Rupiani, Sebastiano; et al, European Journal of Medicinal Chemistry, 2015, 101, 63-70

Production Method 3

Reaction Conditions
1.1 Reagents: Carbon dioxide ,  Diisobutylaluminum hydride Solvents: Dichloromethane ,  Toluene ,  Ethyl acetate ;  -78 °C; 30 min, -78 °C
1.2 Reagents: Methanol
1.3 Reagents: Monopotassium monosodium tartrate tetrahydrate Solvents: Water ;  5 h, 23 °C
1.4 Reagents: Manganese oxide (MnO2) Solvents: Methanol ;  overnight, rt
2.1 Reagents: Carbon dioxide Solvents: Tetrahydrofuran ,  Ethyl acetate ;  10 min, -78 °C
2.2 Reagents: N-Bromosuccinimide ;  10 h, -50 °C
2.3 Reagents: Sodium hydroxide Solvents: Water
2.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Identification of N-acylhydrazone derivatives as novel lactate dehydrogenase A inhibitors
Rupiani, Sebastiano; et al, European Journal of Medicinal Chemistry, 2015, 101, 63-70

Production Method 4

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride
1.2 Reagents: Sodium hydroxide Solvents: Water
2.1 Reagents: N-Bromosuccinimide
Reference
Synthesis of 2-bromo- and 2-phenyl-neo-confused porphyrins
Almejbel, Arwa S.; et al, Organic & Biomolecular Chemistry, 2020, 18(37), 7336-7344

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 2.5 h, 0 °C
2.1 Solvents: Dichloromethane ;  0 °C; 30 h, 0 °C → 40 °C; 40 °C → 0 °C; 2 h, 0 °C
2.2 Reagents: Sodium hydroxide Solvents: Water ;  2 h, rt
3.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ,  Tetrahydrofuran ;  -40 °C; 1 h, -40 °C; -40 °C → -10 °C; 2 h, -10 °C
Reference
Identification, characterization, synthesis of major metabolites biotransformed from vonoprazan fumarate
Lin, Biyue; et al, Tetrahedron, 2022, 108,

Production Method 6

Reaction Conditions
1.1 Solvents: Dichloromethane ;  0 °C; 30 h, 0 °C → 40 °C; 40 °C → 0 °C; 2 h, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  2 h, rt
2.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ,  Tetrahydrofuran ;  -40 °C; 1 h, -40 °C; -40 °C → -10 °C; 2 h, -10 °C
Reference
Identification, characterization, synthesis of major metabolites biotransformed from vonoprazan fumarate
Lin, Biyue; et al, Tetrahedron, 2022, 108,

5-Bromo-1H-pyrrole-3-carbaldehyde Raw materials

5-Bromo-1H-pyrrole-3-carbaldehyde Preparation Products

Additional information on 5-Bromo-1H-pyrrole-3-carbaldehyde

5-Bromo-1H-pyrrole-3-carbaldehyde (CAS No. 881676-32-0): A Versatile Building Block in Organic Synthesis and Pharmaceutical Research

5-Bromo-1H-pyrrole-3-carbaldehyde (CAS No. 881676-32-0) is a highly valuable heterocyclic compound that has gained significant attention in recent years due to its unique chemical properties and wide-ranging applications in medicinal chemistry, material science, and agrochemical research. This brominated pyrrole derivative serves as a crucial intermediate in the synthesis of various biologically active molecules, making it a subject of intense study in both academic and industrial laboratories.

The molecular structure of 5-Bromo-1H-pyrrole-3-carbaldehyde features a reactive aldehyde group at the 3-position and a bromine substituent at the 5-position of the pyrrole ring, creating multiple sites for chemical modification. This structural characteristic makes it an excellent building block for drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents. Recent studies have shown its potential in creating novel compounds with activity against resistant bacterial strains, addressing one of the most pressing challenges in modern medicine.

In the field of organic electronics, researchers are exploring the use of 5-Bromo-1H-pyrrole-3-carbaldehyde derivatives as components in organic semiconductors and light-emitting materials. The electron-rich nature of the pyrrole ring combined with the electron-withdrawing aldehyde group creates interesting electronic properties that could lead to breakthroughs in flexible electronics and OLED technology. This aligns with current industry trends toward sustainable and energy-efficient materials.

The synthesis and applications of 5-Bromo-1H-pyrrole-3-carbaldehyde have been the subject of numerous recent publications, reflecting its growing importance in chemical research. Scientists are particularly interested in its role in click chemistry reactions and metal-catalyzed cross-coupling processes, which are fundamental to modern pharmaceutical manufacturing. The compound's versatility allows for efficient construction of complex molecular architectures through various synthetic pathways.

From a commercial perspective, the demand for high-purity 5-Bromo-1H-pyrrole-3-carbaldehyde has been steadily increasing, driven by its applications in drug development and material science. Suppliers typically offer this compound with purity levels exceeding 97%, meeting the stringent requirements of research institutions and pharmaceutical companies. Proper storage conditions (typically 2-8°C in a dry environment) are essential to maintain its stability and reactivity.

Recent advancements in green chemistry have also focused on developing more sustainable synthetic routes to 5-Bromo-1H-pyrrole-3-carbaldehyde and its derivatives. Researchers are exploring catalytic methods and solvent-free conditions to reduce environmental impact while maintaining high yields and selectivity. These developments respond to the growing demand for eco-friendly synthetic approaches in the chemical industry.

Analytical characterization of 5-Bromo-1H-pyrrole-3-carbaldehyde typically involves techniques such as NMR spectroscopy, mass spectrometry, and HPLC analysis to verify purity and structural integrity. These quality control measures are crucial for ensuring reproducible results in downstream applications, particularly in pharmaceutical research where compound consistency is paramount.

The future research directions for 5-Bromo-1H-pyrrole-3-carbaldehyde include exploring its potential in bioconjugation chemistry and proteolysis targeting chimera (PROTAC) development, two rapidly growing areas in drug discovery. Its ability to serve as a linker between different molecular fragments makes it particularly valuable in these cutting-edge therapeutic approaches.

Safety considerations for handling 5-Bromo-1H-pyrrole-3-carbaldehyde include standard laboratory precautions such as wearing appropriate personal protective equipment and working in a well-ventilated area. While not classified as highly hazardous, proper handling procedures should always be followed when working with any chemical substance in a research or industrial setting.

As the scientific community continues to uncover new applications for 5-Bromo-1H-pyrrole-3-carbaldehyde, its importance as a versatile synthetic intermediate is expected to grow. The compound's unique combination of reactivity and structural features positions it as a key player in the development of next-generation pharmaceuticals, functional materials, and specialty chemicals.

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Amadis Chemical Company Limited
(CAS:881676-32-0)5-Bromo-1H-pyrrole-3-carbaldehyde
A852447
Purity:99%/99%
Quantity:5g/10g
Price ($):202.0/383.0